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Introduction
TRIS maleate buffer is a versatile buffer system employed in various biological applications,

including tissue preparation for microscopy. Its utility stems from a broad buffering range and

specific properties that can be advantageous for particular staining and preservation

techniques. These application notes provide detailed protocols and comparative data to guide

researchers in the effective use of TRIS maleate buffer for preparing tissue samples for both

light and electron microscopy.

Key Properties and Applications
TRIS (tris(hydroxymethyl)aminomethane) combined with maleic acid creates a buffer with a

wide effective pH range, typically between 5.0 and 8.6.[1] This versatility allows for its use in

diverse microscopy protocols. While not as commonly used as phosphate or cacodylate buffers

for primary fixation with aldehydes, TRIS maleate buffer offers specific advantages in certain

contexts.

A notable advantage of TRIS maleate buffer is its reported ability to minimize the loss of lipids

in tissue samples when used with glutaraldehyde fixatives.[2] However, a significant drawback

is the reactivity of the primary amine in the TRIS molecule with aldehydes, which can

compromise its buffering capacity.[1] Therefore, it is often employed in steps following primary

fixation, such as washing and en bloc staining.
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Comparative Data of Common Buffers in
Microscopy
The selection of a buffer is a critical step in tissue preparation for microscopy, as it can

significantly impact the preservation of cellular ultrastructure and the quality of staining. Below

is a comparison of TRIS maleate buffer with other commonly used buffers.

Buffer System
Typical pH
Range

Typical
Concentration

Key
Advantages

Key
Disadvantages

TRIS Maleate 5.0 - 8.6[1] 0.05 M - 0.2 M

Minimizes lipid

loss with

glutaraldehyde[2]

Reacts with

aldehyde

fixatives,

reducing

buffering

capacity[1]

Phosphate

(Sorensen's)
5.8 - 8.0 0.1 M

Physiologically

compatible, non-

toxic[3]

Can form

precipitates with

divalent cations

(e.g., Ca²⁺)[3]

Cacodylate 5.0 - 7.4[1] 0.1 M

Good pH

stability, does not

react with

aldehydes[1]

Contains arsenic

(toxic and

carcinogenic)[3]

PIPES 6.1 - 7.5 0.03 M - 0.1 M

Good

preservation of

cellular

ultrastructure,

especially

microtubules[3]

More expensive

than phosphate

buffers
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Protocol 1: En Bloc Staining for Transmission Electron
Microscopy (TEM)
This protocol utilizes TRIS maleate buffer as a rinsing and staining vehicle for en bloc staining

with uranyl acetate, a crucial step for enhancing contrast in TEM. This procedure follows

primary and secondary fixation using a different buffer system (e.g., cacodylate).

Materials:

Fixed tissue samples (primary fixation with glutaraldehyde in cacodylate buffer, followed by

secondary fixation with osmium tetroxide)

0.1 M Sodium Cacodylate buffer

0.05 M TRIS maleate buffer, pH 5.15

2% Uranyl magnesium acetate in 0.05 M TRIS maleate buffer, pH 5.15

Distilled water

Ethanol series (30%, 50%, 70%, 90%, 95%, 100%)

Propylene oxide

Epoxy resin embedding medium

Procedure:

Rinsing after Secondary Fixation:

Rinse the tissue with two changes of 0.1 M cacodylate buffer for 5-10 minutes each at

room temperature.[1]

TRIS Maleate Buffer Rinse:

Rinse the tissue once with 0.05 M TRIS maleate buffer, pH 5.15, for 5-10 minutes at room

temperature.[1]
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En Bloc Staining:

Immerse the tissue in 2% uranyl magnesium acetate in 0.05 M TRIS maleate buffer, pH

5.15, for 1 hour at room temperature.[1]

Post-Staining Rinse:

Rinse the tissue twice with 0.05 M TRIS maleate buffer, pH 5.15, for 5-10 minutes each at

room temperature.[1]

Dehydration:

Rinse the tissue once with distilled water for 5-10 minutes at room temperature.[1]

Dehydrate the tissue through a graded ethanol series (30%, 50%, 70%, 90%, 95%) for 5-

10 minutes per change at room temperature.[1]

Perform three final rinses with 100% ethanol for 10 minutes each at room temperature.[1]

Infiltration and Embedding:

Infiltrate the tissue with a 1:1 mixture of propylene oxide and 100% ethanol for 10 minutes.

[1]

Perform two rinses with 100% propylene oxide for 10 minutes each.[1]

Infiltrate with a mixture of resin and propylene oxide, and subsequently embed in pure

resin according to the manufacturer's instructions.

Workflow for En Bloc Staining using TRIS Maleate Buffer
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Secondary Fixation (e.g., OsO4)

Rinse with Cacodylate Buffer

Rinse with 0.05 M TRIS Maleate Buffer (pH 5.15)

En Bloc Staining with Uranyl Acetate
in TRIS Maleate Buffer

Rinse with 0.05 M TRIS Maleate Buffer

Dehydration (Ethanol Series)

Infiltration & Embedding

Click to download full resolution via product page

En Bloc Staining Workflow

Protocol 2: TRIS-based Buffer for Antigen Retrieval in
Immunohistochemistry (IHC)
While not strictly a TRIS maleate protocol, this demonstrates the common use of TRIS-based

buffers in microscopy, specifically for unmasking antigens in formalin-fixed, paraffin-embedded
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(FFPE) tissues. This heat-induced epitope retrieval (HIER) method is crucial for successful

immunohistochemical staining.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol series (100%, 95%, 80%)

Distilled water

TRIS-based Antigen Retrieval Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH

9.0)

Steamer or water bath

Staining dish

PBS with Tween 20 (PBST)

Blocking solution

Primary and secondary antibodies

Detection system (e.g., HRP-DAB)

Procedure:

Deparaffinization and Rehydration:

Deparaffinize sections in two changes of xylene for 5 minutes each.

Hydrate in two changes of 100% ethanol for 3 minutes each, followed by 95% and 80%

ethanol for 1 minute each.

Rinse in distilled water.
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Antigen Retrieval:

Pre-heat a steamer or water bath with a staining dish containing the TRIS-based antigen

retrieval buffer to 95-100 °C.

Immerse the slides in the hot retrieval buffer.

Incubate for 20-40 minutes with the lid loosely placed on the staining dish. The optimal

time should be determined by the user.

Cooling and Rinsing:

Remove the staining dish from the heat source and allow the slides to cool at room

temperature for 20 minutes.

Rinse the sections in PBST (2 changes for 2 minutes each).

Immunohistochemical Staining:

Proceed with the standard immunohistochemistry protocol, including blocking, primary and

secondary antibody incubations, and detection.

Workflow for Antigen Retrieval using a TRIS-based Buffer
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FFPE Tissue Section

Deparaffinization & Rehydration

Heat-Induced Epitope Retrieval
(TRIS-based Buffer, 95-100°C)

Cooling & Rinsing

Immunohistochemical Staining

Microscopy
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Antigen Retrieval Workflow

Buffer Preparation
0.2 M TRIS Maleate Stock Solution:

Dissolve 24.2 g of TRIS base and 23.2 g of maleic acid in approximately 800 mL of distilled

water.

Adjust the pH to the desired value (e.g., 6.8) with 1 M NaOH.

Bring the final volume to 1 L with distilled water.
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Store at 4°C. For working solutions, dilute the stock solution to the desired concentration

(e.g., 0.05 M).

Conclusion
TRIS maleate buffer is a valuable tool in the microscopist's repertoire, particularly for

applications requiring a broad pH range and for specific steps like en bloc staining in electron

microscopy. While its reactivity with aldehydes limits its use as a primary fixative buffer, its role

in post-fixation procedures is well-established. Researchers should carefully consider the

advantages and disadvantages of TRIS maleate in comparison to other buffer systems to

select the most appropriate solution for their specific experimental needs, ensuring optimal

tissue preservation and staining for high-quality microscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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